An In-depth Technical Guide to the Synthesis of 2-Isobutyl-1,3-oxothiolane
An In-depth Technical Guide to the Synthesis of 2-Isobutyl-1,3-oxothiolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 2-isobutyl-1,3-oxothiolane, a heterocyclic compound with potential applications in pharmaceutical and materials science. The document outlines the primary synthetic route, a representative experimental protocol, and the expected physicochemical and spectroscopic properties based on available data for structurally related compounds.
Core Synthesis Pathway
The principal and most direct method for the synthesis of 2-isobutyl-1,3-oxothiolane is the acid-catalyzed condensation reaction between isovaleraldehyde and 2-mercaptoethanol. This reaction proceeds through the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable five-membered 1,3-oxothiolane ring. To drive the reaction to completion, the water byproduct is typically removed azeotropically.
A general reaction scheme is presented below:
Isovaleraldehyde + 2-Mercaptoethanol ⇌ 2-Isobutyl-1,3-oxothiolane + Water
Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of 2-isobutyl-1,3-oxothiolane is not extensively documented in publicly available literature, the following procedure is a representative method adapted from established protocols for the synthesis of analogous 2-alkyl-1,3-oxathiolanes.[1] This protocol utilizes p-toluenesulfonic acid as a catalyst and toluene as a solvent to facilitate azeotropic water removal.[1]
Materials and Equipment:
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Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser
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Magnetic stirrer and heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
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Isovaleraldehyde (3-methylbutanal)
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2-Mercaptoethanol
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p-Toluenesulfonic acid monohydrate (p-TsOH)
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Toluene
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a round-bottom flask are added isovaleraldehyde (1.0 equivalent), 2-mercaptoethanol (1.0-1.2 equivalents), and toluene (approximately 2-3 mL per mmol of aldehyde).
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A catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) is added to the mixture.
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The flask is equipped with a Dean-Stark apparatus and a reflux condenser, and the mixture is heated to reflux with vigorous stirring.
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The reaction progress is monitored by the collection of water in the Dean-Stark trap and can also be followed by thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion of the reaction (i.e., no more water is collected), the reaction mixture is allowed to cool to room temperature.
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The mixture is then transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution, water, and brine.
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The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-isobutyl-1,3-oxothiolane.
Data Presentation
Table 1: Molecular Properties of 2-Isobutyl-1,3-oxothiolane
| Property | Value | Source |
| Molecular Formula | C₇H₁₄OS | [2] |
| Molecular Weight | 146.25 g/mol | [2] |
| IUPAC Name | 2-(2-methylpropyl)-1,3-oxathiolane | [2] |
Table 2: Predicted Physicochemical Properties of 2-Isobutyl-1,3-oxothiolane
| Property | Predicted Value | Basis of Prediction |
| Boiling Point | 180-200 °C (at atm. pressure) | Extrapolation from similar 2-alkyl-1,3-oxathiolanes |
| Density | ~0.95-1.05 g/cm³ | General density of similar organic compounds |
| Refractive Index | ~1.47-1.49 | Typical range for analogous structures |
| Yield | >80% | Based on reported yields for similar reactions[1] |
Table 3: Predicted Spectroscopic Data for 2-Isobutyl-1,3-oxothiolane
| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z |
| ¹H NMR | Isobutyl Group: - δ ~0.9-1.0 (d, 6H, -CH(CH₃ )₂) - δ ~1.7-1.9 (m, 1H, -CH (CH₃)₂) - δ ~1.5-1.7 (m, 2H, -CH₂ CH(CH₃)₂) Oxothiolane Ring: - δ ~4.8-5.2 (t, 1H, O-CH-S) - δ ~3.8-4.2 (m, 2H, -OCH₂ -) - δ ~2.9-3.3 (m, 2H, -SCH₂ -) |
| ¹³C NMR | Isobutyl Group: - δ ~22-24 (-CH(C H₃)₂) - δ ~24-26 (-C H(CH₃)₂) - δ ~45-48 (-C H₂CH(CH₃)₂) Oxothiolane Ring: - δ ~80-85 (O-C H-S) - δ ~65-70 (-OC H₂-) - δ ~35-40 (-SC H₂-) |
| IR (cm⁻¹) | - 2955-2870 (C-H stretching, alkyl) - 1470-1450 (C-H bending, alkyl) - 1250-1000 (C-O stretching) - 700-600 (C-S stretching) |
| Mass Spec (m/z) | - 146 (M⁺) - 103 (M⁺ - C₃H₇) - 89 (M⁺ - C₄H₉) - 75 - 61 - 43 (isobutyl fragment) |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Acid-catalyzed formation of 2-isobutyl-1,3-oxothiolane.
Experimental Workflow Diagram
Caption: Step-by-step synthesis and purification workflow.
Logical Relationship Diagram
Caption: Factors influencing the synthesis of the target compound.
